molecular formula C12H21N3O2S B3963170 N-ethyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

N-ethyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

Cat. No. B3963170
M. Wt: 271.38 g/mol
InChI Key: MZCXSZNDFJMJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, commonly known as EPTC, is an herbicide that has been widely used in agriculture to control weeds. It belongs to the family of thiocarbamates and is known for its selective action against annual grasses and broadleaf weeds. EPTC was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low toxicity.

Mechanism of Action

EPTC works by inhibiting the production of fatty acids in plants, which leads to the death of the targeted weeds. It does this by binding to and inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This mechanism of action is specific to plants and does not affect animals or humans.
Biochemical and Physiological Effects:
EPTC has been shown to have low toxicity to humans and animals, and its use in agriculture has not been associated with any significant adverse effects. However, it is important to note that EPTC can be toxic to aquatic organisms and should be used with caution near bodies of water. In plants, EPTC has been shown to affect the production of certain enzymes and proteins, leading to the inhibition of fatty acid synthesis and ultimately, the death of the plant.

Advantages and Limitations for Lab Experiments

EPTC has several advantages for use in lab experiments, including its relatively low cost, ease of synthesis, and well-established mechanism of action. However, it is important to note that EPTC is not a universal herbicide and may not be effective against all types of weeds. Additionally, its selectivity towards certain weeds may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on EPTC. One area of interest is its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease. EPTC has been shown to have anti-inflammatory and antioxidant properties, which may make it a valuable tool in the treatment of these diseases. Additionally, further research could be done to explore the potential use of EPTC in combination with other herbicides or drugs, as well as its potential for use in sustainable agriculture practices.

Scientific Research Applications

EPTC has been extensively studied for its herbicidal properties and has been shown to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. Its selectivity towards these weeds makes it a valuable tool in agriculture, as it allows for the targeted control of weeds without harming crops. EPTC has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.

properties

IUPAC Name

N-ethyl-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2S/c1-2-13-12(18)15-7-5-14(6-8-15)11(16)10-4-3-9-17-10/h10H,2-9H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCXSZNDFJMJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)C(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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